4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

AMPA receptor pharmacology ionotropic glutamate receptor binding GluA1 flop isoform

4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097874-02-6, molecular formula C₁₉H₂₉N₃O₄, molecular weight 363.458 g/mol) is a synthetic N-substituted aminobutanoic acid derivative belonging to the class of morpholinopropyl-functionalized oxobutanoic acid amides. This compound features a 2,4-dimethylphenyl amide moiety at the C4 carbonyl position and a 3-morpholinopropyl amino group at the C2 position of the butanoic acid backbone.

Molecular Formula C19H29N3O4
Molecular Weight 363.458
CAS No. 1097874-02-6
Cat. No. B2943332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
CAS1097874-02-6
Molecular FormulaC19H29N3O4
Molecular Weight363.458
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C
InChIInChI=1S/C19H29N3O4/c1-14-4-5-16(15(2)12-14)21-18(23)13-17(19(24)25)20-6-3-7-22-8-10-26-11-9-22/h4-5,12,17,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25)
InChIKeyBFYOLLMMWOQYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097874-02-6): Procurement-Relevant Compound Profile and Comparator Landscape


4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097874-02-6, molecular formula C₁₉H₂₉N₃O₄, molecular weight 363.458 g/mol) is a synthetic N-substituted aminobutanoic acid derivative belonging to the class of morpholinopropyl-functionalized oxobutanoic acid amides . This compound features a 2,4-dimethylphenyl amide moiety at the C4 carbonyl position and a 3-morpholinopropyl amino group at the C2 position of the butanoic acid backbone [1]. Its closest structural analogs differ exclusively in the substitution pattern on the N-phenyl ring: 4-((2,3-dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1029041-57-3, regioisomeric at the phenyl ring) , 4-((2,4-dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097878-01-7, methoxy替换methyl at the identical substitution positions) , and 4-((2-methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1025759-45-8, mono-methoxy at position 2) . The target compound is cataloged under ChEMBL ID CHEMBL3785581, BindingDB monomer ID BDBM50159748, and the mcule property calculator yields logP 4.3392, topological polar surface area 42.01 Ų, 12 rotatable bonds, and zero H-bond donors .

Only analog with curated AMPA/kainate receptor binding data — supports direct SAR without preliminary screening.

Multi-subtype selectivity fingerprint (GluA1, GluA2, GluA3) under consistent assay conditions — enables subtype-specific study design.

Computed drug-likeness properties (logP, TPSA) available — aids formulation and assay buffer selection.

4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid: Structural and Pharmacological Basis Against Generic Substitution


Generic substitution within the morpholinopropyl-oxobutanoic acid amide series is pharmacologically inadvisable because seemingly minor changes to the N-phenyl substitution pattern produce compounds with fundamentally divergent target interaction profiles. The 2,4-dimethylphenyl regioisomer (CAS 1097874-02-6) has publicly documented multi-target binding data against at least four rat ionotropic glutamate receptor subtypes (GluA1, GluA2, GluA3, and kainate receptor GluK3) curated in BindingDB and ChEMBL [1]. In contrast, its closest regioisomer 4-((2,3-dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1029041-57-3) and the 2,4-dimethoxy-substituted analog (CAS 1097878-01-7) have no publicly available quantitative target engagement data in any authoritative bioactivity database, despite being commercially listed for research procurement . The 2-methoxyphenyl analog (CAS 1025759-45-8) also lacks any curated bioactivity records . Furthermore, the 2,4-dimethylphenyl substitution pattern on the phenyl ring regiochemically differs from the 2,3-dimethylphenyl analog, generating distinct electron density distribution and steric topology at the amide recognition interface that cannot be assumed equivalent without direct comparative binding data . Procurement decisions based on compound-series interchangeability would therefore substitute a compound with experimentally characterized AMPA/kainate receptor interaction data for analogs whose target profiles remain entirely uncharacterized in the public domain.

Target (Characterized)

  • Curated binding data for GluA1, GluA2, GluA3, and GluK3
  • Experimentally determined selectivity profile under consistent assay conditions

Closest Analogs (Uncharacterized)

  • No public bioactivity records across ChEMBL, BindingDB, or PubChem
  • Binding and selectivity behavior unknown — direct substitution may require de novo characterization

4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid: Quantitative Differentiation Evidence Against Closest Analogs


GluA1 AMPA Receptor Binding Affinity: The Sole Publicly Documented Quantitative Target Engagement Among All In-Class Analogs

The target compound is the only member of the morpholinopropyl-oxobutanoic acid amide series for which quantitative glutamate receptor affinity data are publicly available in authoritative databases. In a radioligand displacement assay performed at the University of Copenhagen and curated in both BindingDB and ChEMBL, this compound displaced [³H]AMPA from recombinant rat GluA1 receptor flop isoform expressed in sf9 insect cells with a Ki of 5.29×10³ nM (5.29 μM) [1]. No comparable binding data exist for the 2,3-dimethylphenyl regioisomer (CAS 1029041-57-3), the 2,4-dimethoxyphenyl analog (CAS 1097878-01-7), or the 2-methoxyphenyl analog (CAS 1025759-45-8) in any public bioactivity database, including ChEMBL, BindingDB, or PubChem BioAssay [2]. The absence of comparator data prevents direct potency ranking, but the very existence of curated quantitative binding information represents a differential evidence dimension: purchasing the 2,4-dimethylphenyl compound enables structure-activity relationship (SAR) interpretation anchored to known receptor interaction parameters, whereas the alternative analogs offer no such frame of reference.

GluA1 Binding Affinity
Class-level inference
Ki 5.29 µM (5.29×10³ nM)
Supports SAR interpretation; comparators lack binding data.
Displacement of [³H]AMPA, rat GluA1 flop isoform in sf9 cells.
AMPA receptor pharmacology ionotropic glutamate receptor binding GluA1 flop isoform

AMPA Receptor Subtype Profiling Across GluA1, GluA2, and GluA3: Intra-Compound Selectivity Fingerprint for SAR Triaging

The target compound has been profiled across multiple AMPA receptor subtypes in an identical experimental system, providing the only intra-compound selectivity fingerprint publicly available for this chemical series. Under consistent assay conditions — displacement of [³H]AMPA from recombinant rat receptor flop isoforms expressed in sf9 insect cells, all data from the University of Copenhagen and curated in ChEMBL — the compound exhibited: Ki = 5.29×10³ nM at GluA1, Ki = 8.45×10⁴ nM at GluA2, and Ki = 2.23×10⁴ nM at GluA3 [1]. This represents a 4.2-fold selectivity window between the highest-affinity target (GluA1) and the lowest (GluA2), and a 3.8-fold window between GluA3 and GluA2. No analog in this series has been profiled across multiple AMPA receptor subtypes, rendering any claim of similar or distinct selectivity profiles for comparator compounds untestable without de novo experimental characterization.

AMPA Subtype Selectivity
Cross-study comparable
GluA1 5.29 µM | GluA2 84.5 µM | GluA3 22.3 µM
4.2-fold selectivity GluA1 over GluA2
Supports subtype-selective study design.
Consistent displacement assay across all three subtypes.
AMPA receptor subtype selectivity GluA2 vs GluA3 pharmacology ionotropic glutamate receptor panel

Kainate Receptor GluK3 Binding: Extended Ionotropic Glutamate Receptor Coverage Beyond AMPA Subtypes

The BindingDB record for this compound includes affinity data against the rat ionotropic glutamate receptor kainate 3 (GluK3) subtype, extending its documented target coverage beyond the AMPA receptor subfamily [1]. This additional receptor interaction data point is absent for all closest structural analogs in public databases. While the quantitative Ki value for GluK3 is reported in the same BindingDB entry, the specific numeric value requires consulting the primary ChEMBL record [2]. The documentation of kainate receptor engagement distinguishes this compound from in-class analogs that lack any curated receptor profiling, providing an additional dimension for procurement decisions in ionotropic glutamate receptor research programs.

Kainate GluK3 Binding
Supporting evidence
Ki data documented in BindingDB (exact value requires primary ChEMBL record)
Extends coverage to kainate receptor subfamily.
Consistent assay platform; data curated by ChEMBL.
kainate receptor pharmacology GluK3 binding ionotropic glutamate receptor family

Computed Physicochemical Property Profile: Differentiating Drug-Likeness Parameters from the Closest Methoxy Analog

Computed physicochemical properties available via the mcule property calculator provide a quantitative basis for differentiating the 2,4-dimethylphenyl target compound from its closest available comparator, the 2-methoxyphenyl analog (CAS 1025759-45-8). The target compound (recorded as mcule ID P-489184543) has molecular weight 363.458 g/mol, logP 4.3392, topological polar surface area (TPSA) 42.01 Ų, 12 rotatable bonds, 5 H-bond acceptors, 0 H-bond donors, zero RO5 violations, and 4 RO3 violations . The 2-methoxyphenyl analog has molecular weight 365.43 g/mol (C₁₈H₂₇N₃O₅), a higher H-bond acceptor count due to the methoxy oxygen, and a qualitatively lower predicted logP owing to the polar methoxy substituent replacing a hydrophobic methyl group . The computed logP difference carries implications for membrane permeability in cell-based assays: the 2,4-dimethylphenyl compound is predicted to be more lipophilic, which may translate to altered passive membrane diffusion behavior compared with the methoxy-substituted analog . Formal quantitative property comparison is limited by the absence of experimentally determined logP or solubility data for either compound in authoritative databases.

Computed logP & TPSA
Cross-study comparable
logP 4.3392, TPSA 42.01 Ų, 0 HBD, 5 HBA
Supports assay buffer and permeability estimation.
Computed via mcule; experimental logP not available.
physicochemical property comparison logP and PSA differentiation drug-likeness profiling

Public Database Curation Status: Verification of Identified Bioactivity Data Availability Gap for Comparator Analogs

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases confirms that the target compound (CHEMBL3785581, BDBM50159748) has curated binding data against four rat ionotropic glutamate receptor subtypes, while its three closest commercially listed structural analogs — the 2,3-dimethylphenyl regioisomer (CAS 1029041-57-3), the 2,4-dimethoxyphenyl analog (CAS 1097878-01-7), and the 2-methoxyphenyl analog (CAS 1025759-45-8) — have zero curated quantitative bioactivity records in any of these databases [1] [2]. This confirmed absence is not merely a search artifact: the analogs appear in chemical supplier catalogs and structural databases but have not been subjected to the same receptor profiling campaign as the target compound. For scientific procurement, this means that selecting any comparator analog requires the end user to commission de novo bioactivity characterization before any SAR interpretation can begin, whereas the target compound provides immediate access to four receptor interaction data points upon purchase.

Database Curation Status
Supporting evidence
Target: 4 curated receptor interactions. Analogs: 0 records across ChEMBL, BindingDB, PubChem.
Confirmed data gap; analogs require de novo screening.
Systematic database search conducted for each CAS.
bioactivity database curation ChEMBL absence verification comparator data gap analysis

4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid: Evidence-Anchored Research and Procurement Application Scenarios


AMPA Receptor Subtype Pharmacology: GluA1-Focused Hit-to-Lead SAR with Pre-Characterized Selectivity Fingerprint

Researchers initiating hit-to-lead campaigns targeting AMPA receptor subtypes can use this compound as the only publicly pre-characterized member of the morpholinopropyl-oxobutanoic acid amide series. The documented Ki of 5.29 μM at GluA1, combined with the 4.2-fold selectivity window over GluA2 (Ki = 84.5 μM) and 3.8-fold window over GluA3 (Ki = 22.3 μM), provides an immediate selectivity baseline without requiring de novo multi-subtype screening [1]. This eliminates the preliminary characterization phase that would be necessary if procuring any of the commercially available but uncharacterized analogs (e.g., CAS 1029041-57-3 or CAS 1097878-01-7). Synthesis of focused analog libraries around the 2,4-dimethylphenyl scaffold can then be guided by the pre-existing target engagement data rather than by blind exploration of the chemical space.

Ionotropic Glutamate Receptor Tool Compound Procurement: Dual AMPA/Kainate Coverage from a Single Chemical Entry

For ionotropic glutamate receptor pharmacology programs requiring probes with documented interaction across both AMPA and kainate receptor subfamilies, this compound represents the only publicly characterized option in its series. The BindingDB record documents binding interactions with GluA1, GluA2, GluA3 (AMPA family) and GluK3 (kainate family), all generated under consistent assay conditions at a single institution [1]. This eliminates the need to procure and characterize separate chemical probes for each receptor subfamily, reducing procurement complexity and enabling more efficient allocation of screening resources.

Computational Chemistry and Molecular Modeling: Validated Target Engagement Data for Docking and Pharmacophore Model Calibration

Computational chemistry groups building pharmacophore models or performing molecular docking studies targeting AMPA or kainate receptors can use this compound as a calibration ligand. The availability of experimentally determined binding data (Ki values) against four structurally related receptor subtypes — all measured in the same assay format — provides a rare multi-target validation dataset within a single chemotype [1]. The computed physicochemical properties (logP 4.3392, TPSA 42.01 Ų, zero H-bond donors) from the mcule property calculator further support the parameterization of permeability and drug-likeness filters in virtual screening workflows .

Medicinal Chemistry SAR Exploration: 2,4-Dimethylphenyl Pharmacophore Anchor with Documented Receptor Interaction

Medicinal chemistry teams exploring the contribution of the N-phenyl substitution pattern to ionotropic glutamate receptor affinity can use this compound as the experimentally anchored reference point for rational analog design. The documented binding data demonstrate that the 2,4-dimethylphenyl substitution pattern permits measurable engagement with AMPA and kainate receptors [1]. Systematic variation of the phenyl ring substituents — progressing to the 2,3-dimethyl, 2,4-dimethoxy, or 2-methoxy analogs — can then be benchmarked against this compound's known affinity values, enabling quantitative SAR interpretation. Without this pre-characterized reference compound, SAR campaigns in this chemical series would lack a quantitative baseline.

Application
Selection Property
Validation Focus
AMPA receptor subtype SAR
Pre-characterized AMPA selectivity profile
Verify binding at target subtype relative to documented baseline
Ionotropic glutamate receptor tool compound
Dual AMPA/kainate receptor binding data
Confirm consistent cross-family receptor engagement
Computational docking and pharmacophore modeling
Multi-target Ki dataset with computed logP/TPSA
Calibrate docking scores against experimental affinities
Medicinal chemistry SAR reference
Documented receptor engagement at 2,4-dimethylphenyl scaffold
Benchmark novel analog binding against reference compound
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